N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide
Overview
Description
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and thiophene. Benzimidazole is known for its biological activity and is a core structure in many pharmaceutical agents. Thiophene, on the other hand, is a sulfur-containing five-membered ring that is widely used in organic electronics and medicinal chemistry. The combination of these two moieties in a single molecule can potentially lead to compounds with unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the methoxymethyl group: This step involves the alkylation of the benzimidazole nitrogen with methoxymethyl chloride in the presence of a base such as sodium hydride.
Formation of the thiophene ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Coupling of the benzimidazole and thiophene moieties: This final step involves the formation of an amide bond between the benzimidazole and thiophene derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzimidazole can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of benzimidazole.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe to study the interaction of benzimidazole derivatives with biological targets.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to various biological targets, including tubulin and DNA, while the thiophene ring can enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as albendazole and mebendazole, which are used as antiparasitic agents.
Thiophene derivatives: Such as suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Uniqueness
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is unique due to the combination of benzimidazole and thiophene moieties in a single molecule. This dual functionality can lead to enhanced biological activity and novel applications compared to compounds containing only one of these moieties.
Properties
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-19-8-13-16-10-5-4-9(7-11(10)17-13)15-14(18)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWZBPQFCNYFLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.